molecular formula C20H24O5 B14388668 Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol CAS No. 88467-25-8

Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol

Katalognummer: B14388668
CAS-Nummer: 88467-25-8
Molekulargewicht: 344.4 g/mol
InChI-Schlüssel: KQWYHDLWPISYDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol is a complex organic compound with a unique structure that combines acetic acid and a substituted phenol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol typically involves multiple steps, starting with the preparation of the substituted phenol. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired phenol derivative . This intermediate is then subjected to further reactions, such as alkylation and esterification, to introduce the acetic acid moiety and other substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Wirkmechanismus

The mechanism by which acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use . The compound may act as an enzyme inhibitor, receptor modulator, or participate in signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol apart from similar compounds is its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .

Eigenschaften

CAS-Nummer

88467-25-8

Molekularformel

C20H24O5

Molekulargewicht

344.4 g/mol

IUPAC-Name

acetic acid;4-[1-(3,4-dimethoxyphenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C18H20O3.C2H4O2/c1-11-8-15(9-12(2)18(11)19)13(3)14-6-7-16(20-4)17(10-14)21-5;1-2(3)4/h6-10,19H,3H2,1-2,4-5H3;1H3,(H,3,4)

InChI-Schlüssel

KQWYHDLWPISYDK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1O)C)C(=C)C2=CC(=C(C=C2)OC)OC.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.